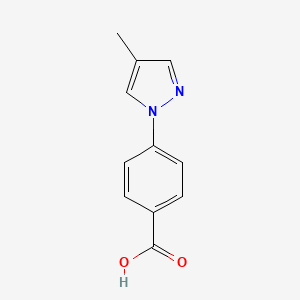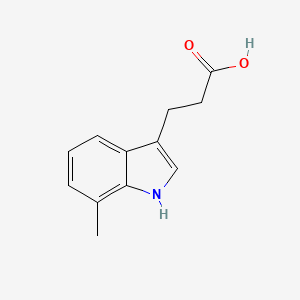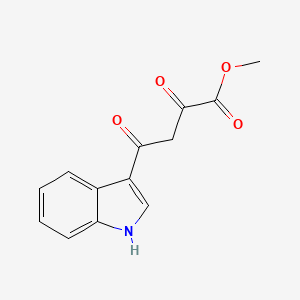
5-nitro-1-phenyl-1H-indazol-3-amine
Vue d'ensemble
Description
5-Nitro-1-phenyl-1H-indazol-3-amine is an organic compound with the molecular formula C₁₃H₁₀N₄O₂ and a molecular weight of 254.24 g/mol . This compound belongs to the class of indazoles, which are heterocyclic compounds containing a pyrazole ring fused to a benzene ring . Indazole derivatives are known for their diverse biological activities and are used in various fields of scientific research .
Mécanisme D'action
Target of Action
The primary target of 5-nitro-1-phenyl-1H-indazol-3-amine is the Tyrosine-protein kinase JAK2 . This non-receptor tyrosine kinase plays a crucial role in various cellular processes such as cell growth, development, differentiation, and histone modifications .
Mode of Action
It’s known that the indazole structure is an effective hinge-binding fragment . In similar compounds, the indazole moiety binds effectively with the hinge region of tyrosine kinase .
Biochemical Pathways
Given its target, it likely influences pathways involving tyrosine-protein kinase jak2 . This could potentially affect downstream signaling events in both innate and adaptive immunity .
Pharmacokinetics
The compound’s molecular weight is254.24 , which could influence its bioavailability and distribution.
Result of Action
Given its target, it likely influences cell growth, development, and differentiation
Analyse Biochimique
Biochemical Properties
It is known that indazole derivatives, to which this compound belongs, can interact with various enzymes and proteins
Cellular Effects
Related indazole derivatives have been shown to inhibit cell growth in various neoplastic cell lines
Molecular Mechanism
The molecular mechanism of action of 5-nitro-1-phenyl-1H-indazol-3-amine is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Méthodes De Préparation
The synthesis of 5-nitro-1-phenyl-1H-indazol-3-amine can be achieved through several methods. One common approach involves the nitration of 1-phenyl-1H-indazole-3-amine using nitric acid and sulfuric acid as nitrating agents . The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the indazole ring.
Industrial production methods for indazole derivatives often involve transition metal-catalyzed reactions, such as Cu(OAc)₂-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods provide good yields and minimize the formation of undesirable byproducts.
Analyse Des Réactions Chimiques
5-Nitro-1-phenyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Nitro-1-phenyl-1H-indazol-3-amine has several scientific research applications:
Comparaison Avec Des Composés Similaires
5-Nitro-1-phenyl-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
1-Phenyl-1H-indazole-3-amine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-2-phenyl-1H-indazole: Similar structure but with the nitro group at a different position, leading to variations in reactivity and biological effects.
3-Amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity against cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
5-nitro-1-phenylindazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDGFGKXFJXUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319796 | |
| Record name | 5-nitro-1-phenylindazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309944-73-8 | |
| Record name | 5-nitro-1-phenylindazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3023137.png)

![2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol](/img/structure/B3023141.png)


